molecular formula C21H25NO2 B2939972 N-(4-(Tert-butyl)phenyl)-3-(4-ethoxyphenyl)acrylamide CAS No. 329777-50-6

N-(4-(Tert-butyl)phenyl)-3-(4-ethoxyphenyl)acrylamide

Cat. No. B2939972
CAS RN: 329777-50-6
M. Wt: 323.436
InChI Key: RKYVBSGSEBBHJU-OVCLIPMQSA-N
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Description

N-(4-(Tert-butyl)phenyl)-3-(4-ethoxyphenyl)acrylamide, also known as TBE-31, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. TBE-31 is a small molecule that has been shown to have promising effects on various biological processes, making it a valuable tool for researchers in fields such as biochemistry, pharmacology, and neuroscience.

Scientific Research Applications

Thermo- and pH-Responsive Polymers

A study illustrates the synthesis of bis-hydrophilic block copolymers, including derivatives of acrylamide, that exhibit thermo- and pH-responsive behavior in aqueous solutions. These polymers can reversibly form spherical micelles under specific conditions, showcasing potential applications in drug delivery systems and responsive materials (André, Zhang, & Müller, 2005).

Corrosion Inhibition

Research on synthetic acrylamide derivatives explores their efficacy as corrosion inhibitors for metals in acidic solutions. This investigation underlines the compound's role in protecting metals from corrosion, which is vital for industrial applications, particularly in environments prone to acidic corrosion (Abu-Rayyan et al., 2022).

Polymer Stabilization

A novel stabilizer based on acrylate derivatives for butadiene polymers demonstrates effectiveness against thermal degradation, especially in oxygen-free atmospheres. Such materials are crucial for enhancing the durability and shelf life of polymers used in various industrial and consumer products (Yachigo et al., 1988).

Controlled Radical Polymerization

The use of controlled radical polymerization to synthesize polymers with specific properties, such as sharp lower critical solution temperatures (LCST), showcases the compound's utility in creating smart materials that respond to temperature changes. These materials have applications in biomedical devices, environmental sensing, and responsive coatings (Savelyeva, Li, & Maríc, 2015).

Amphiphilic Homopolymers

Studies on amphiphilic homopolymers containing acrylamide monomers reveal their self-assembly behaviors in aqueous media, forming large compound micelles with various morphologies. This property is particularly relevant for the development of novel drug delivery systems, nanoreactors, and self-healing materials (Feng, Lu, Li, & Huang, 2013).

properties

IUPAC Name

(E)-N-(4-tert-butylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c1-5-24-19-13-6-16(7-14-19)8-15-20(23)22-18-11-9-17(10-12-18)21(2,3)4/h6-15H,5H2,1-4H3,(H,22,23)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYVBSGSEBBHJU-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(Tert-butyl)phenyl)-3-(4-ethoxyphenyl)acrylamide

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